molecular formula C15H22N2O B1475634 1-(3-Cyclopropylmethoxybenzyl)-piperazine CAS No. 1891508-55-6

1-(3-Cyclopropylmethoxybenzyl)-piperazine

Cat. No. B1475634
CAS RN: 1891508-55-6
M. Wt: 246.35 g/mol
InChI Key: YXAUTKSTGFXWOE-UHFFFAOYSA-N
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Description

1-(3-Cyclopropylmethoxybenzyl)-piperazine (CMPP) is a synthetic piperazine derivative that has been developed as a potential drug candidate for the treatment of several neurological and psychiatric disorders. CMPP is structurally related to the well-known piperazine derivatives, such as phencyclidine (PCP) and ketamine, and is currently being investigated for its potential therapeutic applications. CMPP has been evaluated for its ability to modulate serotonin (5-HT), norepinephrine (NE), and dopamine (DA) neurotransmission. In addition, CMPP has been studied for its potential to produce anxiolytic, antidepressant, and antipsychotic effects.

Scientific Research Applications

Synthesis and Cardiotropic Activity

A series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized and assessed for their cardiotropic activity. Among them, 1-(3,4,5-trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine trihydrochloride demonstrated significant antiarrhythmic effects in aconitine and CaCl2 arrhythmia models, indicating a potential application in cardiovascular disorders (Mokrov et al., 2019).

Piperazine Designer Drugs and Cardiotoxicity

A study on the cardiotoxicity of piperazine designer drugs, including 1-benzylpiperazine and others, in the H9c2 rat cardiac cell line revealed that these compounds induced cytotoxicity through mitochondrial impairment. This finding underscores the importance of understanding the cellular effects of piperazine derivatives, which could inform their safe use and potential therapeutic applications (Arbo et al., 2014).

Hepatotoxicity and Metabolic Pathways

Piperazine designer drugs, including 1-benzylpiperazine and others, have been studied for their hepatotoxic effects. The research highlighted up-regulation of key enzymes involved in cholesterol and lipid biosynthesis, suggesting that these compounds could affect metabolic pathways related to liver function. This insight could be crucial for understanding the metabolic impacts of piperazine derivatives and guiding their development for therapeutic uses (Arbo et al., 2016).

Antioxidant Properties

1-Phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl) piperazine was synthesized and evaluated for its antioxidant properties in base fuel, demonstrating excellent thermal stability and comparable antioxidant activity to commercial antioxidants. This suggests potential applications for piperazine derivatives as antioxidants in various industrial and therapeutic contexts (Desai et al., 2002).

Cardioprotection by Trimetazidine

Trimetazidine, a compound structurally related to piperazine derivatives, was shown to attenuate myocardial reperfusion injury when administered before reperfusion, potentially through activation of p38 mitogen-activated protein kinase and Akt signaling. This study highlights the cardioprotective potential of trimetazidine and, by extension, the therapeutic possibilities for piperazine derivatives in the treatment of cardiac conditions (Khan et al., 2010).

properties

IUPAC Name

1-[[3-(cyclopropylmethoxy)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-14(11-17-8-6-16-7-9-17)10-15(3-1)18-12-13-4-5-13/h1-3,10,13,16H,4-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAUTKSTGFXWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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